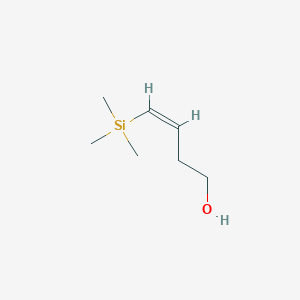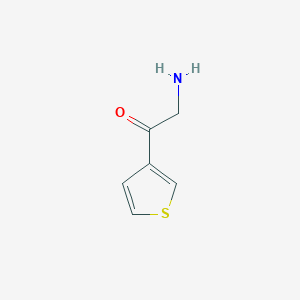![molecular formula C6H9NO2 B11923836 1-aminospiro[2.2]pentane-1-carboxylic Acid CAS No. 259097-31-9](/img/structure/B11923836.png)
1-aminospiro[2.2]pentane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminospiro[22]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure The spiro[22]pentane core is a bicyclic system where two rings share a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminospiro[2.2]pentane-1-carboxylic acid typically involves the [2+1]-cycloaddition of ethyl nitrodiazoacetate to methyl methylenecyclopropanecarboxylate, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane. This intermediate is then reduced and hydrolyzed to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Aminospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of 1-aminospiro[2.2]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
1-Aminospiro[2.2]pentane-1,4-dicarboxylic acid: Similar spirocyclic structure but with an additional carboxylic acid group.
Spiro[2.2]pentane-1-carboxylic acid: Lacks the amino group, making it less versatile in chemical reactions.
Uniqueness: 1-Aminospiro[2.2]pentane-1-carboxylic acid is unique due to its combination of an amino group and a spirocyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Propiedades
Número CAS |
259097-31-9 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-aminospiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(4(8)9)3-5(6)1-2-5/h1-3,7H2,(H,8,9) |
Clave InChI |
JVQYREJHQUMPGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC2(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)



![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)




